Lipophilicity Shift (ΔXLogP3 = +1.1) Relative to Saturated Hydroxybutanamide Analog Defines Differential Partitioning Behavior
The enamide 3-hydroxy-N,N-dimethylbut-2-enamide exhibits a computed XLogP3-AA value of 0.5, compared to -0.6 for the saturated analog (3S)-3-hydroxy-N,N-dimethylbutanamide, representing a ΔXLogP3 of +1.1 [1][2]. This more than one log unit difference indicates that the enamide is approximately 12-fold more lipophilic than its saturated counterpart, arising from the conjugated double bond that reduces hydrogen-bonding capacity and increases hydrophobic surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5 |
| Comparator Or Baseline | (3S)-3-Hydroxy-N,N-dimethylbutanamide (CAS 89209-12-1): XLogP3-AA = -0.6 |
| Quantified Difference | ΔXLogP3 = +1.1 (~12-fold higher lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.04.14) |
Why This Matters
The significant lipophilicity differential predicts distinct extraction, chromatographic retention, and membrane partitioning behavior, meaning the saturated analog cannot serve as a surrogate in biphasic reactions or cell-based assays without altering compound distribution.
- [1] PubChem Compound Summary CID 54724296. 3-Hydroxy-N,N-dimethylbut-2-enamide. XLogP3-AA: 0.5. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] PubChem Compound Summary CID 11600674. (3S)-3-Hydroxy-N,N-dimethylbutanamide. XLogP3-AA: -0.6. National Center for Biotechnology Information. Accessed 2026. View Source
